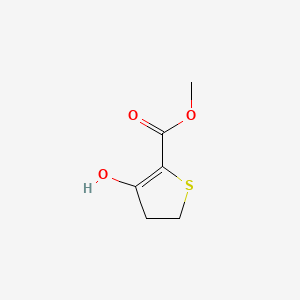

Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate

Description

Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is a sulfur-containing heterocyclic compound featuring a partially saturated thiophene ring substituted with a hydroxyl group at position 4 and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Key spectral characteristics (IR, MS) and analytical data (elemental analysis) for such compounds align with the presence of hydroxyl and ester functionalities .

Properties

IUPAC Name |

methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTPQAHPRDRJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Dihydrothiophene Core Formation

The dihydrothiophene ring is central to the target compound’s structure. A widely adopted approach involves cyclization of α,β-unsaturated carbonyl precursors with sulfur-containing reagents. For example, thioglycolic acid methyl ester reacts with acrylonitrile derivatives in the presence of sodium methoxide to form dihydrothiophene intermediates . Adjusting the substituents on the acrylonitrile moiety allows precise control over the carboxylate and hydroxyl groups.

In one protocol, a mixture of acrylonitrile and thioglycolic acid methyl ester was treated with sodium methoxide in methanol under reflux, yielding 3-hydroxy-dihydrothiophene-4-carboxylic acid nitrile with a 60% yield . While this product differs in substitution pattern, modifying the starting material to include a pre-installed methyl ester group could directly yield the target compound. Computational studies suggest that electron-withdrawing groups (e.g., nitriles or esters) accelerate cyclization by stabilizing transition states through resonance .

Hydroxyl Group Introduction via Selective Oxidation or Alkylation

The 4-hydroxy group is typically introduced through oxidation or nucleophilic substitution. Selective O-methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) with strong bases like sodium hydride (NaH) has been effective for analogous quinoline derivatives . For instance, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate was synthesized with >80% yield using CH₃I and NaH at 50°C . Applying similar conditions to a dihydrothiophene precursor could install the methyl ester and hydroxyl groups sequentially.

Alternatively, direct hydroxylation using oxidizing agents like N-chlorosuccinimide (NCS) has been reported for furan derivatives . Although untested for dihydrothiophenes, this method’s mild conditions (0°C, catalytic HCl) could prevent ring-opening side reactions.

Esterification and Purification Techniques

Esterification of carboxylic acid intermediates is critical. A two-step process involving acid-catalyzed esterification with methanol and subsequent purification via hydrochloride salt formation has been validated for related thiazolecarboxylates . For example, ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate was purified as a hydrochloride salt in acetone, achieving >99% purity . Adapting this method, the target compound could be isolated by treating the crude product with concentrated HCl in acetone, followed by recrystallization.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and conditions from literature:

Mechanistic Insights and Side Reactions

Competitive N- vs. O-alkylation is a major challenge. In quinoline systems, using weaker bases like triethylamine favors S-methylation, while stronger bases (NaH) promote O-methylation . For dihydrothiophenes, analogous selectivity could be achieved by modulating base strength and temperature.

Side products like 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (20% yield in quinoline synthesis) highlight the need for precise stoichiometry. Kinetic studies suggest that prolonged reaction times favor thermodynamically stable O-alkylated products .

Scalability and Industrial Considerations

Industrial protocols prioritize atom economy and minimal purification steps. The cuprous cyanide-mediated cyanation reported for thiazole derivatives offers a scalable alternative to toxic potassium cyanide. Similarly, one-pot cyclization-esterification sequences could reduce intermediate isolation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Methyl 5-(4-hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic acid (): Substituents: Hydroxymethylphenyl at position 5, carboxylic acid at position 3. Key Data: IR absorption at 3446 cm⁻¹ (O–H stretch), 1713 cm⁻¹ (ester C=O), and elemental analysis (C: 60.90%, H: 4.99%, S: 13.69%) . The carboxylic acid moiety enhances hydrogen-bonding capacity, differing from the methyl ester in the target compound.

- Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (): Substituents: Hydroxy at position 5, methyl at position 3, and two oxo groups on the fused benzo ring. Key Data: IR peaks at 1777 cm⁻¹ (acetyl C=O) and 1715 cm⁻¹ (ester C=O) . Comparison: The fused aromatic system and oxo groups increase electron-withdrawing effects, altering redox behavior compared to the non-fused dihydrothiophene in the target compound.

Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate ():

- Substituents: Chloro at position 4, hydroxy at position 3, methylsulfanyl at position 4.

- Key Data: Molecular weight 238.7, XLogP3 3.5 (indicating moderate lipophilicity) .

- Comparison: The chloro and methylsulfanyl groups introduce strong electron-withdrawing and donating effects, respectively, contrasting with the hydroxyl and ester groups in the target compound. This likely impacts metabolic stability and reactivity in nucleophilic substitutions.

Spectral and Analytical Comparisons

Critical Analysis of Evidence Limitations

- Spectral Data Gaps: Direct NMR or X-ray crystallography data for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

- Biological Activity: No evidence directly links the target compound to pharmacological properties, though structurally related thiophenes () are known for bioactivity .

Biological Activity

Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is a thiophene derivative that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique thiophene ring structure that contributes to its biological activity. The presence of the hydroxyl group and the carboxylate moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. It may act through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptor Binding : It may bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- In vitro studies demonstrated that the compound has effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) revealed that the compound exhibits cytotoxic effects, with IC50 values ranging from 20 to 40 µM .

- Mechanisms of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple thiophene derivatives, this compound was found to be one of the most potent compounds against colon cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Pharmacological Profile

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving thiophene precursors. A general approach involves:

- Knorr-type cyclization : Reacting β-keto esters with sulfur-containing reagents (e.g., Lawesson’s reagent) under reflux conditions.

- Acid/Base Catalysis : Using HCl or KOH to facilitate ring closure. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading. Yields are monitored via TLC and NMR. For example, similar dihydrothiophene derivatives achieved 60–75% yields after recrystallization from ethanol .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring saturation (e.g., δ 2.5–3.5 ppm for dihydrothiophene protons) .

- IR Spectroscopy : Stretching vibrations for ester (C=O, ~1700 cm) and hydroxyl groups (O-H, ~3200 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 187.03) .

- Elemental Analysis : Confirms purity (e.g., C: 48.9%, H: 4.3%, S: 17.4%) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C promotes crystal growth. Pre-saturation via vapor diffusion and seeding with microcrystals improves lattice formation. Successful crystallization of analogous compounds required 7–14 days .

Advanced Research Questions

Q. How can hydrogen bonding patterns and supramolecular interactions in the crystal lattice be systematically analyzed?

Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Tools like Mercury or PLATON visualize networks, while SHELXL refines H-bond geometries (e.g., O···O distances of 2.6–2.8 Å) . For example, hydroxyl and ester groups often form chains or rings, stabilizing the crystal packing .

Q. What computational methods are suitable for studying the conformational flexibility of the dihydrothiophene ring?

Q. How can contradictions between elemental analysis and spectroscopic data be resolved?

Discrepancies may arise from residual solvents or hydration. Solutions include:

- Thermogravimetric Analysis (TGA) : Quantify volatile impurities.

- Combined NMR/MS : Detect isotopic patterns or adducts.

- Re-crystallization : Purify with activated charcoal to remove colored impurities .

Q. What strategies improve experimental phasing in X-ray crystallography for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.